REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:9][C:6]([CH3:8])([CH3:7])[CH2:5][C:4]([CH3:10])=[CH:3]1.COC(=O)[O-].C([N+](CC)(CC)C)C.[CH:24]#[N:25].OP(O)(O)=O>>[O:1]=[C:2]1[CH2:9][C:6]([CH3:8])([CH3:7])[CH2:5][C:4]([CH3:10])=[CH:3]1.[C:24]([C:4]1([CH3:10])[CH2:5][C:6]([CH3:8])([CH3:7])[CH2:9][C:2](=[O:1])[CH2:3]1)#[N:25] |f:1.2|
|
Name
|
|
Quantity
|
622 g
|
Type
|
reactant
|
Smiles
|
O=C1C=C(CC(C)(C)C1)C
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
COC([O-])=O.C(C)[N+](C)(CC)CC
|
Name
|
mixture
|
Quantity
|
288.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mol
|
Type
|
reactant
|
Smiles
|
C#N
|
Name
|
|
Quantity
|
1.5 mol
|
Type
|
reactant
|
Smiles
|
O=C1C=C(CC(C)(C)C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#N
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at a reaction temperature of 120° C
|
Type
|
DISTILLATION
|
Details
|
is distilled
|
Reaction Time |
120 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C=C(CC(C)(C)C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 424.1 g |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1(CC(CC(C1)(C)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 479.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |